N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide
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Overview
Description
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-1-benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C19H15NO3S and its molecular weight is 337.39. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactivity
Benzofuran derivatives, including those with furan and thiophene substituents, are subjects of ongoing research due to their interesting chemical properties and potential applications. Studies have explored the synthesis and reactivity of these compounds, demonstrating their versatility in organic synthesis. For example, Aleksandrov and El’chaninov (2017) investigated the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole, showcasing electrophilic substitution reactions such as nitration, bromination, formylation, and acylation (Aleksandrov & El’chaninov, 2017). This highlights the compound's utility in creating variously substituted benzothiazoles.
Photophysical Properties and Applications
Compounds with benzofuran cores have been examined for their photophysical properties, which are relevant in materials science and photovoltaics. Zhang et al. (2017) described the photoinduced direct oxidative annulation of related furan and thiophene derivatives, leading to polyheterocyclic compounds with potential application in organic electronics (Zhang et al., 2017).
Biological Activity
The exploration of biological activities of benzofuran derivatives has been a significant area of research. For instance, compounds structurally related to your query have been studied for their antimicrobial properties, demonstrating effectiveness against various bacterial strains. Popiołek, Biernasiuk, and Malm (2016) synthesized furan/thiophene-1,3-benzothiazin-4-one hybrids, showing good activity against Staphylococcus spp., Bacillus spp., and Candida spp. (Popiołek, Biernasiuk, & Malm, 2016).
Polymer Science
In materials science, the incorporation of furan and thiophene units into polymers has been investigated to enhance their electronic and optical properties. Baldwin et al. (2008) reported on novel hybrid polymers with thiophenylanilino and furanylanilino backbones, demonstrating potential applications in optoelectronic devices (Baldwin et al., 2008).
Mechanism of Action
Target of Action
Furan and thiophene derivatives have been found to interact with a variety of biological targets, including various enzymes and receptors .
Mode of Action
Furan and thiophene derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes .
Biochemical Pathways
Furan and thiophene derivatives are known to affect a variety of biochemical pathways, often leading to downstream effects such as the inhibition of enzyme activity or the modulation of receptor signaling .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The effects of furan and thiophene derivatives can vary widely depending on their specific targets and modes of action .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can influence the action of many compounds .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3S/c21-19(17-11-13-5-1-2-6-15(13)23-17)20-12-14(16-7-3-9-22-16)18-8-4-10-24-18/h1-11,14H,12H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MATVLJQMMGEJAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCC(C3=CC=CO3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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